molecular formula C14H10Cl2O2 B6407561 3-(3,5-Dichlorophenyl)-2-methylbenzoic acid, 95% CAS No. 1261985-01-6

3-(3,5-Dichlorophenyl)-2-methylbenzoic acid, 95%

Cat. No. B6407561
CAS RN: 1261985-01-6
M. Wt: 281.1 g/mol
InChI Key: AGAQGZWZMVEHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dichlorophenyl)-2-methylbenzoic acid, 95% (3,5-DCPA) is an organic compound belonging to the family of substituted benzoic acids. It is a white crystalline solid with a melting point of 143-144 °C. 3,5-DCPA is used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

3-(3,5-Dichlorophenyl)-2-methylbenzoic acid, 95% has a wide range of scientific research applications. It is used as a potential inhibitor of the enzyme glycogen phosphorylase, which is involved in the breakdown of glycogen. It is also used to study the effects of drugs on the central nervous system and to study the effects of drugs on the metabolism of glucose. Additionally, 3-(3,5-Dichlorophenyl)-2-methylbenzoic acid, 95% is used to study the effects of drugs on the synthesis of proteins and lipids.

Mechanism of Action

3-(3,5-Dichlorophenyl)-2-methylbenzoic acid, 95% acts as an inhibitor of glycogen phosphorylase by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down glycogen, which in turn prevents the release of glucose from glycogen. Additionally, 3-(3,5-Dichlorophenyl)-2-methylbenzoic acid, 95% binds to the active site of enzymes involved in the synthesis of proteins and lipids, thus preventing their synthesis.
Biochemical and Physiological Effects
3-(3,5-Dichlorophenyl)-2-methylbenzoic acid, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the breakdown of glycogen, which can lead to increased levels of glucose in the bloodstream. Additionally, 3-(3,5-Dichlorophenyl)-2-methylbenzoic acid, 95% has been shown to inhibit the synthesis of proteins and lipids, which can lead to decreased levels of these molecules in the body.

Advantages and Limitations for Lab Experiments

3-(3,5-Dichlorophenyl)-2-methylbenzoic acid, 95% has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and it is readily available. Additionally, it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, 3-(3,5-Dichlorophenyl)-2-methylbenzoic acid, 95% has some limitations for laboratory experiments. It is a relatively weak inhibitor of glycogen phosphorylase, and it can be toxic if used in high concentrations.

Future Directions

There are a number of potential future directions for research involving 3-(3,5-Dichlorophenyl)-2-methylbenzoic acid, 95%. One potential direction is to investigate the effects of 3-(3,5-Dichlorophenyl)-2-methylbenzoic acid, 95% on other enzymes involved in the breakdown and synthesis of glycogen and other molecules. Additionally, further research could be conducted to explore the potential therapeutic applications of 3-(3,5-Dichlorophenyl)-2-methylbenzoic acid, 95%, such as its potential use as an anti-diabetic drug. Finally, research could be conducted to explore the potential toxic effects of 3-(3,5-Dichlorophenyl)-2-methylbenzoic acid, 95% and to develop methods to reduce its toxicity.

Synthesis Methods

3-(3,5-Dichlorophenyl)-2-methylbenzoic acid, 95% is synthesized by a two-step reaction. The first step involves the reaction of 3,5-dichlorophenol with sodium hydroxide and methanol, followed by the reaction of the resulting product with methyl iodide. The reaction yields 3-(3,5-Dichlorophenyl)-2-methylbenzoic acid, 95% with a purity of 95%.

properties

IUPAC Name

3-(3,5-dichlorophenyl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-12(3-2-4-13(8)14(17)18)9-5-10(15)7-11(16)6-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAQGZWZMVEHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691269
Record name 3',5'-Dichloro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261985-01-6
Record name 3',5'-Dichloro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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